molecular formula C15H8Cl4O2 B7785132 1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione

1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione

Cat. No.: B7785132
M. Wt: 362.0 g/mol
InChI Key: AIPAEWMUZDTFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione is an organic compound with the molecular formula C15H8Cl4O2 and a molecular weight of 362.03 g/mol This compound is characterized by the presence of two 2,4-dichlorophenyl groups attached to a propane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione typically involves the reaction of 2,4-dichlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted derivatives .

Scientific Research Applications

1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,4-dichlorophenyl)-1,3-propanedione
  • 1,3-Bis(2,4-dichlorophenyl)propan-2-one
  • 1,3-Bis(2,4-dichlorophenyl)propan-1-one

Uniqueness

1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,3-bis(2,4-dichlorophenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl4O2/c16-8-1-3-10(12(18)5-8)14(20)7-15(21)11-4-2-9(17)6-13(11)19/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPAEWMUZDTFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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